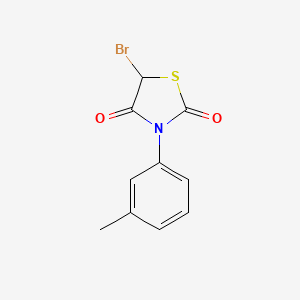![molecular formula C17H16Br2N2O3 B11536570 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend des atomes de brome, des groupes hydroxyle et une partie hydrazide. Sa formule moléculaire est C17H16Br2N2O3, et sa masse molaire est de 456,13 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide implique généralement la condensation de la 3,5-dibromo-2-hydroxybenzaldéhyde avec la 2-(3,4-diméthylphénoxy)acétohydrazide. La réaction est effectuée dans un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : La partie hydrazide peut être réduite pour former les amines correspondantes.
Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Principaux produits
Oxydation : Formation de dérivés carbonylés.
Réduction : Formation de dérivés amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Etudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et la catalyse subséquente. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,5-diméthylphénoxy)acétohydrazide
- N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(4-méthylphénoxy)acétohydrazide
- N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(2,6-diméthylphénoxy)acétohydrazide
Unicité
N'-[(E)-(3,5-dibromo-2-hydroxyphényl)méthylidène]-2-(3,4-diméthylphénoxy)acétohydrazide est unique en raison de son motif de substitution spécifique sur les cycles phényles et de la présence à la fois de brome et de groupes hydroxyle. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique potentielles distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C17H16Br2N2O3 |
|---|---|
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-10-3-4-14(5-11(10)2)24-9-16(22)21-20-8-12-6-13(18)7-15(19)17(12)23/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
Clé InChI |
BDDDMGDGWSCIBN-DNTJNYDQSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)
![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)

![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)

![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)
![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)
